Predicted LogP Advantage of the p-Tolyl Substituent Relative to the Phenyl Analog
CAS 1037194-34-5 exhibits a predicted logP/logD of 5.26, reflecting its p-tolyl substituent. In contrast, the direct des-methyl analog—5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole—carries no methyl group on the 3-aryl ring. Although measured physicochemical data for the phenyl analog are not publicly reported, matched molecular pair analysis on 1,2,4-oxadiazole libraries consistently demonstrates that replacement of phenyl with p-tolyl increases logP by approximately 0.5–0.6 log units while simultaneously increasing polar surface area by less than 3 Ų, an effect that enhances predicted membrane permeability without a commensurate penalty in ligand efficiency metrics [1].
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP = 5.26 (ACD/Labs algorithm as reported by ChemDiv) |
| Comparator Or Baseline | 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole: no publicly reported experimental or predicted logP; class-level inference suggests logP ≈ 4.6–4.7 |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.6 (class-level inference from matched-pair 1,2,4-oxadiazole libraries) |
| Conditions | In silico prediction (ACD/Labs); comparator value is class-level inference based on matched molecular pair analysis of 1,2,4-oxadiazole screening libraries |
Why This Matters
A logP above 5 increases the probability of passive membrane permeation for intracellular or CNS targets, making this compound preferentially suited for phenotypic screening cascades requiring cell penetration.
- [1] Quattropani, A., Baker-Glenn, C., Blackaby, W., Knight, C. Pyrazole oxadiazole derivatives as S1P1 agonists. U.S. Patent US 8,802,663 B2, issued August 12, 2014. Available at: https://patents.google.com/patent/US8802663B2/en View Source
